molecular formula C11H13ClN2 B1418065 [(2-Methylquinolin-4-yl)methyl]amine hydrochloride CAS No. 1195901-42-8

[(2-Methylquinolin-4-yl)methyl]amine hydrochloride

Cat. No. B1418065
CAS RN: 1195901-42-8
M. Wt: 208.69 g/mol
InChI Key: CJBXAJSAEQVIJY-UHFFFAOYSA-N
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Description

“[(2-Methylquinolin-4-yl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C11H13ClN2 . It is a derivative of quinoline, a heterocyclic aromatic compound that plays a major role in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives, such as “[(2-Methylquinolin-4-yl)methyl]amine hydrochloride”, has been the subject of many studies due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of “[(2-Methylquinolin-4-yl)methyl]amine hydrochloride” consists of a quinoline ring, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains a methyl group attached to the quinoline ring .


Chemical Reactions Analysis

Quinoline and its derivatives, including “[(2-Methylquinolin-4-yl)methyl]amine hydrochloride”, are known to undergo various chemical reactions. These reactions are often catalyzed by transition metals, mediated by metal-free ionic liquids, or facilitated by ultrasound irradiation .

Scientific Research Applications

Antibacterial Agents

Quinoline-based heterocyclic derivatives, including those similar to the compound , have been synthesized and evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria . These derivatives have shown moderate-to-good antibacterial activity, making them potentially valuable in the development of new antibacterial agents .

Antimicrobial Agents

The synthesis of quinoline derivatives has led to compounds with significant antimicrobial activity . This suggests that “(2-Methylquinolin-4-yl)methyl]amine hydrochloride” could potentially be used in the development of new antimicrobial agents .

Antimalarial Agents

Quinolines are found in many natural products and exhibit remarkable activities as antimalarial agents . Therefore, it’s possible that “(2-Methylquinolin-4-yl)methyl]amine hydrochloride” could be used in the development of new antimalarial drugs .

Anti-tuberculosis Agents

Quinolines have also been used as anti-tuberculosis agents . This suggests that “(2-Methylquinolin-4-yl)methyl]amine hydrochloride” could potentially be used in the development of new anti-tuberculosis drugs .

Anticancer Agents

Quinolines have shown potential as anticancer agents . Therefore, it’s possible that “(2-Methylquinolin-4-yl)methyl]amine hydrochloride” could be used in the development of new anticancer drugs .

Anti-HIV Agents

Quinolines have been used as anti-HIV agents . This suggests that “(2-Methylquinolin-4-yl)methyl]amine hydrochloride” could potentially be used in the development of new anti-HIV drugs .

Future Directions

The future directions for research on “[(2-Methylquinolin-4-yl)methyl]amine hydrochloride” and other quinoline derivatives are likely to focus on further exploring their synthesis protocols and biological activities . This includes developing more efficient synthesis methods, investigating their mechanisms of action, and studying their potential applications in medicinal chemistry .

Mechanism of Action

The mode of action of quinoline derivatives can vary widely depending on their specific chemical structure and the functional groups they carry. Some quinoline derivatives have been found to interact with DNA or with various enzymes and receptors in the cell . The exact targets and mode of action would depend on the specific derivative and its structure.

The pharmacokinetics of quinoline derivatives, including absorption, distribution, metabolism, and excretion (ADME), would also depend on their specific chemical structure. Factors that could influence the pharmacokinetics include the compound’s solubility, its ability to cross cell membranes, and how it is metabolized by the body .

properties

IUPAC Name

(2-methylquinolin-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8;/h2-6H,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBXAJSAEQVIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Methylquinolin-4-yl)methyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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